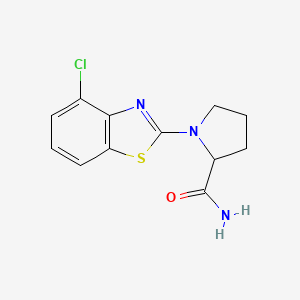

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a benzothiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, such as “1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”, have shown significant antibacterial activity . They inhibit various bacterial enzymes like dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Anti-tubercular Activity

Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antifungal Activity

Benzothiazoles have been associated with diverse biological activities, including antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiprotozoal Activity

Benzothiazoles have also been investigated for their antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoan parasites .

Anticancer Activity

Benzothiazoles have shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .

Anti-inflammatory Activity

Benzothiazoles have been studied for their anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .

Antihypertensive Activity

Benzothiazoles have been associated with antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs .

Antidiabetic Activity

Benzothiazoles have been associated with antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been shown to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .

properties

IUPAC Name |

1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-7-3-1-5-9-10(7)15-12(18-9)16-6-2-4-8(16)11(14)17/h1,3,5,8H,2,4,6H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEILJQLAWPAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(S2)C=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6444633.png)

![2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B6444658.png)

![1-ethyl-4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6444664.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6444681.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine](/img/structure/B6444688.png)

![3-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444694.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6444701.png)

![N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444714.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6444720.png)

![1-(piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444725.png)

![4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6444731.png)

![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B6444736.png)

![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6444743.png)